molecular formula C19H16N2O3S B6042785 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide

Cat. No.: B6042785
M. Wt: 352.4 g/mol
InChI Key: RPWQLZLKJWFUPG-SSZFMOIBSA-N
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Description

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide typically involves the condensation of 2,4-thiazolidinedione with benzaldehyde to form the intermediate 5-benzylidene-2,4-thiazolidinedione. This intermediate is then reacted with N-phenylpropanamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagent used.

Scientific Research Applications

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Antimicrobial Activity: The compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

    Anti-inflammatory Effects: It has been studied for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

    Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, and inflammation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile
  • 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
  • (5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the N-phenylpropanamide moiety enhances its interaction with biological targets, potentially leading to improved efficacy and selectivity compared to similar compounds.

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-17(20-15-9-5-2-6-10-15)11-12-21-18(23)16(25-19(21)24)13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWQLZLKJWFUPG-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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